Lipophilicity (LogP) Comparison: Methyl 3,4,4-trimethylocta-5,7-dienoate vs. Unbranched Methyl 5,7-Octadienoate
Methyl 3,4,4-trimethylocta-5,7-dienoate exhibits a computed LogP of 2.95 compared to an estimated LogP of approximately 2.2–2.4 for the unbranched methyl 5,7-octadienoate (C₉H₁₄O₂, MW 154.21) . The ~0.5–0.7 LogP unit increase is attributable to the three additional methyl groups (+3 carbons) which increase hydrophobic surface area . Higher LogP correlates with greater substantivity on fabric and skin in fragrance applications, directly translating to longer-lasting scent perception .
| Evidence Dimension | Octanol-water partition coefficient (LogP, computed) |
|---|---|
| Target Compound Data | LogP = 2.95 (C₁₂H₂₀O₂, MW 196.29) |
| Comparator Or Baseline | Methyl 5,7-octadienoate (unbranched), estimated LogP ≈ 2.2–2.4 (C₉H₁₄O₂, MW 154.21) |
| Quantified Difference | ΔLogP ≈ +0.5 to +0.7 log units |
| Conditions | Computed values (fragmental method); no experimental shake-flask data available |
Why This Matters
A LogP difference of ≥0.5 units is sufficient to alter fragrance substantivity and release kinetics from different matrices (fabric, skin, hard surfaces), making the branched compound preferable where longer-lasting scent is required.
- [1] Ley, J., & Riess, T. (Symrise). (2008). US20080076699A1. Paragraph [0045] discussing the relationship between chain length, branching, and substantivity of alkadienoic acid esters. View Source
